molecular formula C7H13NO2S B037640 Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate CAS No. 114087-09-1

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate

Cat. No. B037640
M. Wt: 175.25 g/mol
InChI Key: VLIXNQTWGABQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate, also known as Methyl 3-methylthioacryloylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter butyrylcholine.

Biochemical And Physiological Effects

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has been shown to have various biochemical and physiological effects. It has been shown to have insecticidal properties, making it a potential pesticide. It has also been shown to have anti-cancer activity, making it a potential drug candidate. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and butyrylcholine in the body. This can lead to various physiological effects, including increased muscle contraction and improved cognitive function.

Advantages And Limitations For Lab Experiments

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in high yields using a multi-step process. Another advantage is that it has potential applications in various fields, making it a versatile compound. One limitation is that its mechanism of action is not fully understood, making it difficult to study its effects. Another limitation is that it is a potentially hazardous compound, requiring careful handling in the lab.

Future Directions

There are several future directions for research on Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate. One direction is to further study its potential anti-cancer activity and its mechanism of action. Another direction is to investigate its potential as a pesticide and its effects on the environment. Additionally, research can be conducted to explore its potential applications in materials science and its properties as a building block for novel materials. Finally, further optimization of the synthesis method can be explored to achieve even higher yields of the product.

Synthesis Methods

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate can be synthesized through a multi-step process involving the reaction of 3-methylthiopropionaldehyde with ethyl acetoacetate, followed by the reaction of the obtained product with methyl isocyanate. The final product is obtained through the reaction of the intermediate with methanol and hydrochloric acid. The synthesis method has been optimized to achieve high yields of the product.

Scientific Research Applications

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it can be used as a starting material for the synthesis of various drugs due to its unique chemical structure. It has also been studied for its potential anti-cancer activity. In agriculture, it can be used as a pesticide due to its insecticidal properties. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

114087-09-1

Product Name

Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl N-(3-methyl-1-sulfanylbut-3-en-2-yl)carbamate

InChI

InChI=1S/C7H13NO2S/c1-5(2)6(4-11)8-7(9)10-3/h6,11H,1,4H2,2-3H3,(H,8,9)

InChI Key

VLIXNQTWGABQOL-UHFFFAOYSA-N

SMILES

CC(=C)C(CS)NC(=O)OC

Canonical SMILES

CC(=C)C(CS)NC(=O)OC

synonyms

Carbamic acid, [1-(mercaptomethyl)-2-methyl-2-propenyl]-, methyl ester (9CI)

Origin of Product

United States

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